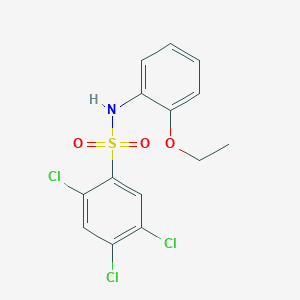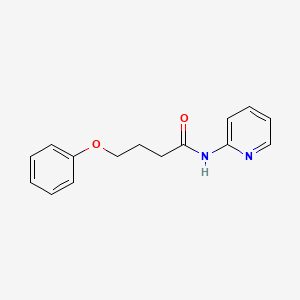
4-phenoxy-N-(2-pyridyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-(2-pyridyl)butanamide, also known as PB28, is a compound that belongs to the family of androgen receptor (AR) antagonists. It has been extensively studied for its potential applications in the treatment of prostate cancer and other diseases that are influenced by androgens. PB28 has shown promising results in preclinical studies, and its synthesis and mechanism of action have been thoroughly investigated.
Mecanismo De Acción
4-phenoxy-N-(2-pyridyl)butanamide acts as an antagonist of the androgen receptor, which is a key regulator of androgen signaling in the body. By binding to the AR, 4-phenoxy-N-(2-pyridyl)butanamide prevents the activation of downstream signaling pathways that are involved in the growth and survival of prostate cancer cells. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-phenoxy-N-(2-pyridyl)butanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of androgen receptor signaling, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-phenoxy-N-(2-pyridyl)butanamide is its high potency and selectivity for the androgen receptor. This makes it a valuable tool for studying the role of androgens in disease processes and for developing new therapies for androgen-related diseases. However, one of the limitations of 4-phenoxy-N-(2-pyridyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-phenoxy-N-(2-pyridyl)butanamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for the treatment of prostate cancer, and the exploration of its potential use in other diseases such as androgenetic alopecia and hirsutism. Additionally, further studies are needed to better understand the mechanisms of action of 4-phenoxy-N-(2-pyridyl)butanamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
4-phenoxy-N-(2-pyridyl)butanamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-chloropyridine with 4-phenoxybutyric acid, followed by amination and cyclization reactions. The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-phenoxy-N-(2-pyridyl)butanamide has been studied extensively for its potential applications in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and its efficacy has been compared to that of other AR antagonists such as bicalutamide and enzalutamide. 4-phenoxy-N-(2-pyridyl)butanamide has also been investigated for its potential use in other androgen-related diseases such as androgenetic alopecia and hirsutism.
Propiedades
IUPAC Name |
4-phenoxy-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-14-9-4-5-11-16-14)10-6-12-19-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGGLRDZLKOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(pyridin-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


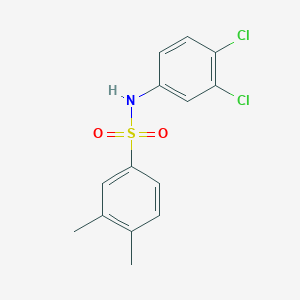
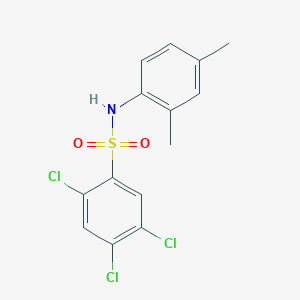



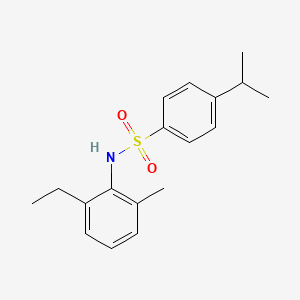
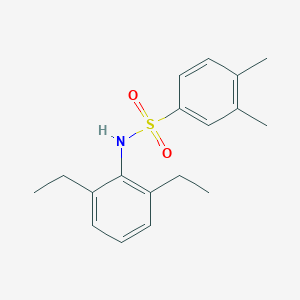

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
